

Spectroscopic Profile of 2-Bromopropionitrile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromopropionitrile** (CAS No: 19481-82-4), a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for **2-Bromopropionitrile** is C₃H₄BrN, and its molecular weight is 133.97 g/mol .[1] The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2-Bromopropionitrile** were acquired in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.93	Doublet	7.0	-CH₃
4.55	Quartet	7.0	-CH(Br)-

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
21.5	-CH₃
28.1	-CH(Br)-
117.5	-CN

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromopropionitrile** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2998	Medium	C-H stretch (alkane)
2946	Medium	C-H stretch (alkane)
2254	Strong	C≡N stretch (nitrile)
1448	Medium	C-H bend (alkane)
1386	Medium	C-H bend (alkane)
1248	Strong	C-H bend (alkane)
1113	Strong	C-C stretch
673	Strong	C-Br stretch
566	Strong	C-C-N bend
·	-	



Mass Spectrometry (MS)

The mass spectrum of **2-Bromopropionitrile** shows a fragmentation pattern consistent with its structure. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

m/z	Relative Intensity (%)	Assignment
135	5	[M+2] ⁺ (with ⁸¹ Br)
133	5	[M] ⁺ (with ⁷⁹ Br)
54	100	[C ₃ H ₄ N] ⁺
53	12	[C ₃ H ₃ N] ⁺
40	10	[C ₂ H ₂ N] ⁺
28	15	[CH ₂ N] ⁺
27	25	[C ₂ H ₃] ⁺
26	20	[C ₂ H ₂]+

Experimental Protocols

The following sections outline the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A small quantity of **2-Bromopropionitrile** was dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation: A high-resolution NMR spectrometer was used to acquire both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).



¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm), which is referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat liquid **2-Bromopropionitrile** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used to record the spectrum.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of **2-Bromopropionitrile** in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.

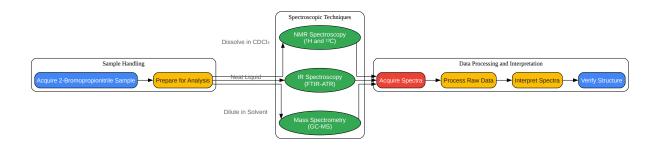
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system was utilized for the analysis.

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated from the solvent on a capillary column. The separated compound then entered the mass spectrometer, where it was ionized by electron impact (EI). The resulting ions were separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Bromopropionitrile**.

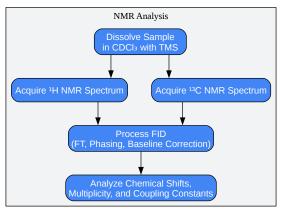


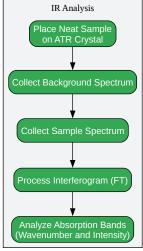


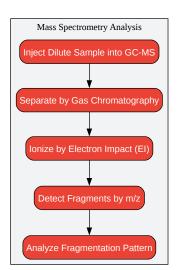
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Caption: General workflow for the spectroscopic analysis of **2-Bromopropionitrile**.









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Caption: Detailed experimental workflows for NMR, IR, and MS analysis.

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References

• 1. 2-Bromopropionitrile 97 19481-82-4 [sigmaaldrich.com]







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